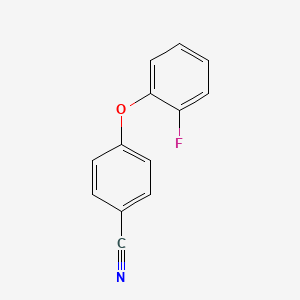

4-(2-Fluorophenoxy)benzonitrile

描述

Contextualization within Fluorinated Benzonitrile (B105546) Chemistry

Fluorinated benzonitriles represent a significant class of compounds in organic chemistry, valued for the profound impact of fluorine substitution on molecular properties. The incorporation of fluorine, the most electronegative element, can significantly alter a molecule's reactivity, metabolic stability, and membrane permeability. acs.org This has led to the widespread use of fluorinated aromatic compounds in the development of pharmaceuticals and agrochemicals. ontosight.aimdpi.com

The nitrile group (-CN) is a versatile functional group that can be transformed into various other functionalities, such as amines, carboxylic acids, and amides, making benzonitriles crucial synthetic intermediates. acs.org The presence of a fluorine atom on the benzonitrile ring, as seen in compounds like 3-fluorobenzonitrile (B1294923) and 4-fluorobenzonitrile (B33359), further enhances their utility as building blocks for creating novel fluoro-substituted aromatic compounds with desirable biological activities. acs.orgontosight.ai

Table 1: Comparison of Physicochemical Properties of Selected Fluorinated Benzonitriles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3-Fluorobenzonitrile | C₇H₄FN | 121.11 | 178-179 | N/A |

| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 188 | 32-34 chemicalbook.com |

| 3,4-Difluorobenzonitrile (B1296988) | C₇H₃F₂N | 139.10 | 151-152 | 51-53 |

| 4-(2-Fluorophenoxy)benzonitrile | C₁₃H₈FNO | 213.21 | N/A | N/A |

Significance of Phenoxy-Benzonitrile Scaffolds in Contemporary Organic Chemistry

The phenoxy-benzonitrile scaffold is a prominent structural motif found in a multitude of biologically active compounds. This framework, consisting of a phenyl ring ether-linked to a benzonitrile moiety, serves as a key pharmacophore in medicinal chemistry. The synthesis of such scaffolds often involves nucleophilic aromatic substitution (SNAr) reactions, where a phenoxide displaces a leaving group (commonly a halogen) on an activated benzonitrile ring. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, such as the nitrile group, facilitates this reaction. chadsprep.comyoutube.com

Another significant synthetic route is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between a phenol (B47542) and an aryl halide. arkat-usa.orgresearchgate.netmdpi.com This method has been refined over the years to proceed under milder conditions, expanding its applicability to a wider range of substrates. researchgate.netmdpi.com

The resulting diaryl ether linkage is a common feature in many natural products and synthetic pharmaceuticals. researchgate.net Compounds incorporating the phenoxy-benzonitrile core have been investigated for a range of therapeutic applications, highlighting the versatility of this structural unit in drug design and discovery.

Table 2: Examples of Bioactive Compounds Containing the Phenoxy-Benzonitrile Scaffold

| Compound Name | Core Structure | Reported Biological Activity/Application |

| 3-Amino-4-(2-((dimethylamino)methyl)-4-fluorophenoxy)benzonitrile | Phenoxy-Benzonitrile | Potential pharmacological properties in medicinal chemistry. ontosight.ai |

| 4-(3-(Hydroxymethyl)phenoxy)benzonitrile | Phenoxy-Benzonitrile | Intermediate in chemical synthesis. nih.gov |

| 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile | Phenoxy-Benzonitrile | Intermediate for herbicide synthesis. nih.gov |

Overview of Core Research Domains and Future Perspectives

The primary research domain for this compound and its derivatives is currently in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. For instance, derivatives of 4-(2-fluorophenoxy)-7-methoxyquinazoline have been designed and synthesized as dual inhibitors of the epidermal growth factor receptor (EGFR) and c-mesenchymal-epithelial transition factor (c-Met) for the treatment of non-small cell lung cancer (NSCLC). nih.gov In these structures, the 4-(2-fluorophenoxy) moiety plays a crucial role in binding to the kinase domains of these receptors.

Future research is likely to continue exploring the potential of the this compound scaffold in the design of novel kinase inhibitors for various cancers. The unique electronic and steric properties conferred by the ortho-fluorine substitution can be further exploited to achieve enhanced potency and selectivity for different biological targets.

Structure

3D Structure

属性

IUPAC Name |

4-(2-fluorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTVAXAEFRSVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Methodologies for 4 2 Fluorophenoxy Benzonitrile and Analogues

Vibrational Spectroscopy Applications (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and probing the molecular structure of compounds like 4-(2-Fluorophenoxy)benzonitrile. lmu.edu This technique measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.

Analysis of Characteristic Functional Group Vibrations

The IR spectrum of this compound is distinguished by several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the nitrile (C≡N) stretching vibration. For aromatic nitriles, this sharp and intense peak typically appears in the range of 2220-2240 cm⁻¹. spectroscopyonline.com This is slightly lower than in saturated nitriles (2240-2260 cm⁻¹) due to the electronic conjugation between the nitrile group and the benzene (B151609) ring, which weakens the C≡N bond. spectroscopyonline.comyoutube.com

The diaryl ether linkage (C-O-C) gives rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching band is typically strong and appears in the region of 1270-1200 cm⁻¹, while the symmetric stretch is often weaker and found at lower wavenumbers. For diphenyl ether, a related compound, these bands are observed in its infrared spectrum. nist.gov

The presence of the fluorine atom on one of the aromatic rings introduces a C-F stretching vibration. This band is typically found in the 1250-1020 cm⁻¹ region of the IR spectrum. The exact position can be influenced by the substitution pattern on the aromatic ring.

Finally, the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations within the benzene rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (Aromatic) | C≡N Stretch | 2240 - 2220 spectroscopyonline.com | Strong, Sharp spectroscopyonline.com |

| Diaryl Ether | Asymmetric C-O-C Stretch | 1270 - 1200 | Strong |

| Diaryl Ether | Symmetric C-O-C Stretch | Lower wavenumbers | Weak |

| Aryl Fluoride (B91410) | C-F Stretch | 1250 - 1020 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 researchgate.net | Variable |

Conformational Analysis Through Vibrational Signatures

The diaryl ether linkage in this compound allows for a degree of conformational flexibility due to rotation around the C-O bonds. This can lead to different spatial arrangements of the two aromatic rings relative to each other. While direct and detailed studies on the conformational analysis of this compound using vibrational spectroscopy are not widely published, the principles can be inferred from studies on similar diaryl ether compounds.

Different conformers can exhibit subtle but distinct differences in their vibrational spectra. These differences may arise from changes in the coupling of vibrations between the two rings or from steric interactions that alter bond strengths and angles. For instance, the position and shape of the C-O-C stretching bands and the out-of-plane C-H bending vibrations can be sensitive to the dihedral angle between the aromatic rings. In some polybrominated diphenyl ethers, different conformers have been identified and analyzed, showcasing the utility of spectroscopic methods in conformational studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. lmu.edu

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons on the two aromatic rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrile group and the fluorine atom, as well as the anisotropic effects of the aromatic rings. libretexts.org

The protons on the benzonitrile (B105546) ring are expected to appear at different chemical shifts than those on the fluorophenoxy ring. The protons ortho and meta to the nitrile group will be shifted downfield due to its deshielding effect. tandfonline.comchemicalbook.com Similarly, the protons on the fluorophenoxy ring will be influenced by both the ether linkage and the fluorine atom. The fluorine atom, being highly electronegative, will deshield adjacent protons. ucl.ac.uk The coupling between protons on the same ring (ortho, meta, and para couplings) and potentially across the ether linkage can provide further structural confirmation.

For a related compound, 4-fluorobenzonitrile (B33359), the protons ortho to the nitrile group appear at approximately 7.68 ppm, while the protons ortho to the fluorine atom are found at around 7.19 ppm. chemicalbook.com This provides a basis for estimating the chemical shifts in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shift of each carbon is determined by its local electronic environment.

The carbon of the nitrile group (C≡N) typically resonates in the range of 115-130 ppm. libretexts.org The carbons directly bonded to the electronegative oxygen and fluorine atoms will be significantly deshielded and appear at higher chemical shifts (downfield). For instance, the carbon attached to the fluorine atom in fluorinated aromatic compounds can be found at a significantly different chemical shift compared to an unsubstituted carbon. rsc.org The quaternary carbons (those bonded to other carbons or heteroatoms but not to hydrogen) will also have characteristic chemical shifts.

Proton-decoupled ¹³C NMR spectra of fluorinated compounds can be complex due to carbon-fluorine coupling. magritek.comblogspot.com This coupling provides valuable structural information but can also complicate the spectrum.

| Carbon Atom | Estimated Chemical Shift Range (ppm) |

|---|---|

| Nitrile Carbon (C≡N) | 115 - 130 libretexts.org |

| Carbon bonded to Fluorine (C-F) | Deshielded (higher ppm) |

| Carbon bonded to Oxygen (C-O, benzonitrile ring) | Deshielded (higher ppm) |

| Carbon bonded to Oxygen (C-O, fluorophenoxy ring) | Deshielded (higher ppm) |

| Other Aromatic Carbons | 110 - 140 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for analyzing fluorine-containing compounds. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. aiinmr.com A key advantage of ¹⁹F NMR is its large chemical shift range, which makes the signals highly sensitive to the local electronic environment. nih.gov

In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring that is part of a diaryl ether system. The exact chemical shift can provide information about the electronic effects of the substituents on the other ring.

Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed. wikipedia.org These coupling constants provide valuable through-bond connectivity information, confirming the position of the fluorine atom in the molecule. For example, in 4-fluorobenzonitrile, the fluorine atom couples to the ortho and meta protons with different coupling constants. chemicalbook.com Similar coupling patterns would be expected in the ¹⁹F and ¹H NMR spectra of this compound, aiding in the complete assignment of the spectral data. The study of fluorophenols and their metabolites has demonstrated the utility of ¹⁹F NMR in identifying and tracking fluorinated compounds in complex mixtures. nih.gov

X-ray Diffraction Studies of Crystalline Structures

The analysis of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, synthesized from the reaction of 3,4-difluorobenzonitrile (B1296988) and hydroquinone (B1673460), reveals specific conformational and geometric parameters. nih.gov The molecule adopts a bent conformation, a common feature for diaryl ether structures. The two aromatic rings are not coplanar; a significant dihedral angle of 70.9(2)° exists between them. nih.gov This twisted arrangement is a result of the electronic and steric influences of the substituents and the ether linkage.

Table 1: Selected Crystallographic and Geometric Data for 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₈FNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1932(4) |

| b (Å) | 8.8109(5) |

| c (Å) | 20.5269(12) |

| V (ų) | 1120.11(12) |

| Z | 4 |

| Dihedral Angle (Rings) | 70.9(2)° |

| C—O—C Bridge Angle | 118.0(2)° |

This interactive table summarizes key crystallographic and geometric parameters determined from single-crystal X-ray diffraction.

The way molecules arrange themselves in the solid state is governed by a network of intermolecular interactions. These forces dictate the crystal's stability, density, and other physical properties. In the crystalline structure of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, the packing is primarily directed by strong intermolecular O—H···N hydrogen bonds. nih.gov

These hydrogen bonds form between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the nitrile group (-CN) of an adjacent molecule. This specific interaction links the molecules into zigzag chains running through the crystal lattice. nih.gov The geometry of this hydrogen bond is characterized by a D···A (Donor-Acceptor) distance of 2.839(4) Å. nih.gov

Table 2: Hydrogen Bond Geometry for 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O—H···N¹ | 0.82 | 2.03 | 2.839(4) | 168 |

This interactive table details the parameters of the key intermolecular hydrogen bond responsible for the supramolecular assembly.

Computational and Theoretical Investigations of this compound

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there are no specific, publicly available computational chemistry studies focused on This compound .

As a result, it is not possible to provide a detailed, data-driven article that adheres to the requested scientific outline. The foundational research required to populate the sections on quantum chemical calculations, molecular modeling, and their subsections has not been published.

While computational studies are available for related isomers, such as 4-(4-fluorophenoxy)benzonitrile (B1270419), or for the broader class of fluorinated diphenyl ethers, the strict constraint to focus solely on This compound prevents the use of this data.

The creation of an accurate and informative article on this specific topic would require original research involving methods such as Density Functional Theory (DFT) to determine the molecule's properties. Without such research, the following key data points remain unknown for This compound :

Equilibrium Structure: The precise bond lengths, bond angles, and dihedral angles that define the molecule's lowest energy shape.

Spectroscopic Parameters: Predicted vibrational frequencies (infrared and Raman spectra) and UV-Vis absorption maxima, which are essential for its characterization.

Reactivity Indices: Calculated values for electrophilicity and nucleophilicity that would predict its chemical behavior.

Conformational Landscape: An analysis of the potential energy surface to identify different spatial arrangements of the molecule and the energy barriers between them.

Due to the absence of this specific information in the scientific domain, the requested article cannot be generated.

Computational Chemistry and Theoretical Investigations of 4 2 Fluorophenoxy Benzonitrile

Molecular Modeling and Simulation Approaches

Intermolecular Interaction Analysis in Solution and Solid States

No dedicated studies on the intermolecular interactions of 4-(2-Fluorophenoxy)benzonitrile in either solution or solid states were identified. Such an analysis would typically involve techniques like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, or Hirshfeld surface analysis to characterize and quantify interactions such as hydrogen bonds, halogen bonds, and π-π stacking. While research on other fluorinated organic molecules has demonstrated the importance of the fluorine atom in directing intermolecular interactions, specific data for this compound is absent.

Quantitative Structure-Property Relationship (QSPR) Studies

There is no evidence in the scientific literature of the development of QSPR models specifically for this compound or a series of its derivatives. QSPR studies establish mathematical relationships between the structural features of a molecule and its physicochemical properties.

Consequently, without established QSPR models, there has been no descriptor analysis for this compound. This type of analysis involves identifying the key molecular descriptors (e.g., topological, electronic, quantum-chemical) that correlate with and predict the behavior and properties of the compound.

Theoretical Studies of Tautomeric Forms and Energetic Stability

The potential for tautomerism in this compound is not immediately obvious from its primary structure. A theoretical investigation would involve computational calculations to identify any potential tautomeric forms and determine their relative energetic stabilities. No such theoretical studies on the tautomerism of this compound have been published.

Applications and Advanced Materials Research Utilizing 4 2 Fluorophenoxy Benzonitrile Scaffolds

Liquid Crystalline Materials Development

The benzonitrile (B105546) group is a well-established component in the design of liquid crystalline materials. Its strong dipole moment and linear shape contribute favorably to the formation of ordered, fluid phases known as mesophases. The incorporation of the 4-(2-fluorophenoxy) moiety further refines these properties through steric and electronic effects.

Investigation of Mesomorphic Properties and Phase Transitions (e.g., Nematic, Columnar Phases)

For instance, studies on bent-shaped liquid crystals incorporating a 3-hydroxybenzoic acid central core have demonstrated that the type of mesophase can be tuned by altering lateral substituents and the length of terminal alkyl chains, resulting in materials that exhibit columnar, lamellar, and nematic phases. researchgate.net Similarly, new types of liquid crystalline trimers based on a 2,3,4-trihydroxy benzonitrile core connected to 4-cyanobiphenyl (B145940) units have been shown to exhibit stable nematic phases over wide temperature ranges, including ambient temperatures. researchgate.net The introduction of an imine group into a mesogen core can also result in a characteristic nematic Schlieren texture. nih.gov

While specific studies on 4-(2-fluorophenoxy)benzonitrile itself are not detailed, the principles from related structures suggest that its derivatives would likely exhibit nematic or smectic phases. The fluorine substitution is expected to influence intermolecular interactions and packing, thereby affecting the transition temperatures and stability of these phases. For example, in some systems, a pronounced homeotropic alignment in the smectic A phase is observed, which is advantageous for specific electronic applications. researchgate.net

Table 1: Mesophase Behavior of Various Benzonitrile-Based Liquid Crystals

| Core Structure | Substituents/Linkages | Observed Mesophases | Key Findings | Reference |

| 2,3,4-Trihydroxy Benzonitrile | 4-Cyanobiphenyl units via ether linkages | Nematic | Stable nematic phases around ambient temperature. | researchgate.net |

| 3-Hydroxybenzoic Acid (Bent-Core) | Lateral substituents and terminal alkyl chains | Columnar, Lamellar, Nematic | Mesomorphic properties are tunable via molecular structure modifications. | researchgate.net |

| Imine-Based Mesogen | Protruding methyl groups | Nematic | Displays characteristic nematic Schlieren texture. | nih.gov |

| 4-(aroyloxybenzoyloxy)benzonitriles | Varies | Nematic, Smectic A | Higher members of the series show long-range smectic A phase with homeotropic organization. | researchgate.net |

Design Principles for Benzonitrile-Based Mesogens with Tuned Properties

The design of functional mesogens is a systematic process where each molecular component is chosen to achieve specific material properties. nih.gov The key to tuning the self-assembling behavior lies in the careful modification of the molecular structure. nih.gov

Molecular Core: The core structure's rigidity and shape are fundamental. Aromatic units like biphenyl (B1667301) or phenyl benzoate (B1203000) are common. The benzonitrile group provides significant polarity.

Lateral Substitution: Attaching substituents, such as the fluorine atom in the this compound scaffold, to the side of the mesogen core can significantly alter its properties. Lateral groups can influence the melting point, the type of mesophase formed, and the molecular packing by introducing steric hindrance. researchgate.net

Flexible Chains: Terminal alkyl or alkoxy chains are crucial for inducing liquid crystallinity. The length and branching of these chains affect the melting point and the temperature range of the mesophases. researchgate.net

An important design consideration is the molecule's aspect ratio (length-to-breadth), as a higher aspect ratio generally favors the formation of liquid crystal phases. nih.gov Furthermore, practical aspects like solubility in common organic solvents are critical for synthesis, purification, and processing. nih.gov

Role in Optoelectronic and Liquid Crystal Display Applications

Benzonitrile-based liquid crystals are integral to optoelectronic applications, most notably in liquid crystal displays (LCDs). The high dipole moment of the nitrile group allows the orientation of the liquid crystal molecules to be controlled by an external electric field, which is the fundamental principle behind LCD operation.

The fluorine substitution in the this compound scaffold is particularly significant for display applications. Fluorinated liquid crystals often exhibit a desirable combination of properties, including high resistivity, good thermal and photochemical stability, and optimized dielectric anisotropy and birefringence. Precursors like 2-Fluoro-4-hydroxybenzonitrile are explicitly used in the synthesis of liquid crystal monomers. lookchem.com Furthermore, the smectic A phases of some benzonitrile derivatives show pronounced homeotropic organization, a feature desirable for in-plane charge conduction in devices like organic field-effect transistors (OFETs). researchgate.net

Organic Electronic and Photonic Materials

The electronic properties of the this compound scaffold, characterized by its electron-withdrawing nitrile group, make it a valuable component in the design of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs).

Luminescent Properties and Emission Characteristics (e.g., Blue Emission)

Derivatives of benzonitrile are known to exhibit interesting photophysical properties, including fluorescence. Some aminobenzonitriles, for example, display dual fluorescence arising from a locally excited (LE) state and an intramolecular charge transfer (ICT) state. researchgate.net This ICT process is fundamental to the behavior of many advanced electronic materials.

In the context of OLEDs, benzonitrile derivatives are used to construct emitters, particularly for the challenging blue region of the spectrum. An emitter featuring thermally activated delayed fluorescence (TADF) was synthesized using 4-fluoro-2-methylbenzonitrile (B118529) and bicarbazole. ossila.com This material served as a building block for an OLED device that exhibited high efficiency. ossila.com The electron-withdrawing nature of the benzonitrile unit is key to creating the small energy gap between the singlet and triplet excited states required for efficient TADF.

Table 2: Performance of OLEDs with Benzonitrile-Based Emitters

| Emitter/Host Material | Key Feature | External Quantum Efficiency (EQE) | Power Efficiency | Emission Color | Reference |

| TADF emitter from 4-fluoro-2-methylbenzonitrile | Enhanced thermal stability from methyl group | 10.8% | 29.9 lm/W | Not Specified | ossila.com |

| 1DBF-2CNCZ (Dibenzofuran, benzonitrile, dicyanocarbazole) | Electron transport type host | > 20% | Not Specified | Blue | rsc.org |

Charge Transport and Electronic Device Integration Potential

Efficient charge transport is critical for the performance of electronic devices. Materials incorporating the benzonitrile moiety have been specifically designed to facilitate electron transport. Three host materials for blue TADF OLEDs were developed using dibenzofuran, benzonitrile, and dicyanocarbazole units. rsc.org These were explicitly designed as electron transport type hosts and, when used in a mixed-host system, led to blue TADF OLEDs with a high external quantum efficiency (EQE) of over 20% and a long operational lifetime. rsc.org

The fundamental mechanism enabling this function is often related to intramolecular charge transfer (ICT), where an electron moves from a donor part of the molecule to an acceptor part upon excitation. researchgate.netnih.gov The kinetics of this process, including the activation barriers for the forward and backward charge transfer reaction, can be studied in detail. nih.gov The ability to engineer molecules with efficient ICT and electron-transporting capabilities makes the this compound scaffold a promising candidate for integration into a variety of organic electronic devices, from OLEDs to OFETs and sensors.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The field of organic electronics has identified fluorinated benzonitrile derivatives as promising candidates for high-performance Organic Light-Emitting Diodes (OLEDs). The exploration of scaffolds related to this compound focuses on their potential as emitters exhibiting thermally activated delayed fluorescence (TADF). TADF materials are of significant interest as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons without relying on expensive and rare heavy metals like iridium or platinum.

Research into donor-acceptor-donor' (D-A-D') structured fluorinated benzonitrile compounds has shown that they can exhibit dual charge transfer TADF emission. rsc.org These materials can also display mechanofluorochromic properties, where their light-emitting characteristics change in response to mechanical stress or solvent vapor, highlighting their potential for use in advanced, stimuli-responsive optoelectronic devices. rsc.orgresearchgate.net The preparation method, including the choice of solvent and thermal treatments, can influence the molecular packing and solid-state photophysical properties, allowing for tunable emissions. rsc.orgresearchgate.net

While studies may not focus exclusively on the 2-fluoro isomer, related derivatives demonstrate the principle and potential. For instance, an emitter synthesized using 4-fluoro-2-methylbenzonitrile and bicarbazole yielded OLED devices with exceptional performance. ossila.com The inclusion of the fluorinated benzonitrile unit is critical to achieving these results.

Table 1: Performance of OLEDs with Related Benzonitrile-Based TADF Emitters

| Emitter Base | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) |

|---|

Data sourced from a study on a TADF emitter synthesized from 4-fluoro-2-methylbenzonitrile, demonstrating the potential of the fluorinated benzonitrile class in OLEDs. ossila.com

Polymer Science and Engineering Applications

The robust nature of the this compound structure makes it an attractive building block for creating novel polymers with enhanced thermal, mechanical, and functional properties.

High-performance polymers such as polyimides and polyamides are sought after in the aerospace, electronics, and automotive industries for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of ether-linked benzonitrile moieties, as found in this compound, into polymer backbones is a strategy to impart desirable characteristics. The rigid aromatic units contribute to a high glass transition temperature and thermal stability, while the polar nitrile group can enhance intermolecular forces and improve adhesion and dielectric properties.

The synthesis of these polymers typically involves the use of difunctional monomers. A derivative of the this compound scaffold, such as 4-(4-Cyano-2-fluoro-phenoxy)-phenol, can be synthesized from hydroquinone (B1673460) and 3,4-difluorobenzonitrile (B1296988). nih.gov Such hydroquinone derivatives are recognized as important intermediates for more complex structures, including polymer monomers. nih.gov By creating diamine or diacid derivatives of the core ether-linked benzonitrile structure, it can be polymerized with appropriate comonomers to yield polyamides or polyimides with tailored properties for demanding applications.

There is a significant global research effort to develop advanced polymer electrolyte membranes (PEMs) for use in high-temperature fuel cells (HT-PEMFCs). rsc.org These fuel cells offer advantages over current technology, including higher tolerance to carbon monoxide impurities in the fuel stream and simplified water management. rsc.org Polybenzimidazole (PBI) based membranes are a leading class of materials for this application. rsc.orgresearchgate.net

While polymers based directly on this compound are not yet widely reported in this context, the development of functional polymers containing nitrile groups is a key area of investigation. The nitrile functionality is capable of interacting with proton carriers, such as phosphoric acid, which is often used to dope (B7801613) PBI membranes. This interaction can help to create effective pathways for proton conduction at elevated temperatures. Therefore, polymers derived from the this compound scaffold represent a potential area for future research in the design of novel membranes for HT-PEMFCs and other electrochemical applications.

Polyphosphazenes are a versatile class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. Their properties can be extensively tailored by attaching different organic side groups to the phosphorus atoms. nih.gov This versatility has made them attractive candidates for biomedical applications.

Recent studies have focused on creating fluorinated polyphosphazenes for use as antimicrobial and hemocompatible coatings on medical devices, a critical need to combat device-associated infections. nih.govresearchgate.netnih.gov In this research, polyphosphazene backbones were functionalized with fluorophenoxy side groups, specifically including 4-fluorophenoxy groups. nih.govbiomaterials.org

The resulting polymers demonstrated significantly improved performance as biomaterials. Key findings include:

Reduced Bacterial Adhesion: The fluorophenoxy-substituted polymers were found to significantly reduce the adhesion of Staphylococcus bacteria. nih.govresearchgate.net

Inhibition of Biofilm Formation: Coatings made from these new polymers remained free of biofilms for up to 28 days. nih.govresearchgate.net

Enhanced Mechanical Properties: The linkage of fluorophenoxy groups to the polymer backbone was found to increase the surface stiffness of the material. nih.govresearchgate.net

Hemocompatibility: Plasma coagulation and platelet adhesion experiments confirmed that the new polymers containing fluorophenoxy side groups are compatible with blood. nih.govresearchgate.net

These results indicate that the incorporation of fluorophenoxy moieties provides a new generation of polyphosphazene materials with improved resistance to both microbial infections and thrombosis, making them highly suitable for blood-contacting medical devices. nih.govresearchgate.net

Table 2: Research Findings on Fluorophenoxy-Substituted Polyphosphazene Biomaterials

| Property | Observation | Source |

|---|---|---|

| Bacterial Adhesion | Significantly reduced compared to controls and other polyphosphazenes. | researchgate.netbiomaterials.org |

| Biofilm Formation | Inhibited for up to 28 days. | nih.govresearchgate.net |

| Surface Stiffness | Increased due to the linkage of fluorophenoxy groups. | nih.govresearchgate.net |

| Hemocompatibility | Demonstrated good compatibility in plasma and platelet tests. | nih.govresearchgate.net |

Advanced Chemical Reagents and Research Tools

Beyond its use in materials science, the this compound structure serves as a valuable building block for creating specialized chemical tools for research.

Fluorescent probes are indispensable tools in modern chemistry and biology, enabling the visualization of cellular processes and the detection of specific analytes like metal ions. nih.gov The development of new probes with high selectivity and sensitivity is an ongoing research goal.

The 4-(fluorophenoxy)benzonitrile scaffold is a promising candidate for the core structure of novel fluorescent probes. Related compounds, such as 4-(4-Fluorophenoxy)benzonitrile (B1270419), have been identified for their utility in developing probes for biological imaging. chemimpex.com The ability of such molecules to emit fluorescence can be modulated by their interaction with a target analyte. The electron-withdrawing nature of the cyano and fluoro groups can be used to tune the photophysical properties of the molecule, while the aromatic rings provide a rigid framework that can be further functionalized with specific binding sites to confer selectivity for ions or biomolecules. nih.govchemimpex.com

Use as a Versatile Substrate in Complex Organic Reactions

Research has demonstrated the successful application of this compound and its derivatives in several key organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are renowned for their broad substrate scope and functional group tolerance, making them indispensable tools in modern synthetic chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. While direct Suzuki-Miyaura reactions on the C-F bond of this compound are challenging, its derivatives, particularly bromo-substituted analogues, serve as excellent substrates. For instance, the related compound, 4-bromobenzonitrile, readily undergoes Suzuki-Miyaura coupling with various arylboronic acids to produce biphenyl derivatives. This highlights a common strategy where a bromo or iodo group is incorporated into the desired position of the this compound scaffold to facilitate cross-coupling.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | >95 | researchgate.net |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80 | 92 | General Suzuki-Miyaura Conditions |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 88 | General Suzuki-Miyaura Conditions |

This table represents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and serves as a model for the expected reactivity of a halogenated derivative of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds between an aryl halide or triflate and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties. Similar to the Suzuki-Miyaura coupling, the strategic introduction of a leaving group, such as bromine or iodine, onto the this compound framework allows for its effective participation in Buchwald-Hartwig amination reactions. This approach opens the door to a wide range of N-arylated products.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 | General Buchwald-Hartwig Conditions |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 90 | 89 | General Buchwald-Hartwig Conditions |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 110 | 85 | General Buchwald-Hartwig Conditions |

This table illustrates general conditions for the Buchwald-Hartwig amination of aryl bromides, which would be applicable to a suitably functionalized derivative of this compound.

Synthesis of Heterocyclic Compounds

Beyond direct cross-coupling, this compound serves as a precursor for the synthesis of more elaborate heterocyclic structures. For example, derivatives of this compound have been utilized in the synthesis of substituted quinazolines and oxadiazoles, which are important scaffolds in medicinal chemistry. In one instance, a derivative of 4-(2-fluorophenoxy)aniline, which can be conceptually derived from this compound, is used to construct the quinazoline (B50416) ring system. researchgate.net Similarly, the synthesis of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles demonstrates the utility of the 2-fluorophenoxy phenyl core in building complex heterocyclic systems with potential biological activity. researchgate.netnih.gov

The synthesis of these complex molecules often involves multi-step reaction sequences where the this compound scaffold provides a robust and reliable starting point. The presence of the fluorine atom can also play a crucial role in the biological activity of the final products.

Future Research on this compound: New Frontiers in Synthesis, Design, and Application

The chemical compound this compound, a diaryl ether featuring nitrile and fluoro functionalities, serves as a crucial structural motif in various fields of chemical science. As researchers continue to push the boundaries of material science, medicinal chemistry, and analytical techniques, the future directions for this compound and its derivatives are poised for significant expansion. Emerging research avenues are focused on developing more efficient and sustainable synthetic methods, utilizing advanced computational tools for designing novel derivatives, integrating the molecule into advanced materials, and refining analytical techniques for its characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。